molecular formula C15H15F2N3 B3818667 1-[6-(2,5-difluorophenyl)-2-pyridinyl]piperazine

1-[6-(2,5-difluorophenyl)-2-pyridinyl]piperazine

Cat. No. B3818667
M. Wt: 275.30 g/mol
InChI Key: NMASNWCJKSJADC-UHFFFAOYSA-N
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Description

The compound “1-[6-(2,5-difluorophenyl)-2-pyridinyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the difluorophenyl and pyridinyl groups suggests that this compound may have unique properties compared to other piperazine derivatives.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms of the piperazine ring would be a 2,5-difluorophenyl group and a 2-pyridinyl group .


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the difluorophenyl and pyridinyl groups may also influence the reactivity of the compound .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Piperazine derivatives have been studied for a variety of biological activities, including as antipsychotic, antihistaminic, and anthelmintic (anti-worm) agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of piperazine derivatives is a active area of research, given their wide range of biological activities. Future research on “1-[6-(2,5-difluorophenyl)-2-pyridinyl]piperazine” could involve exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

1-[6-(2,5-difluorophenyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3/c16-11-4-5-13(17)12(10-11)14-2-1-3-15(19-14)20-8-6-18-7-9-20/h1-5,10,18H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASNWCJKSJADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2,5-Difluorophenyl)-2-pyridinyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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